1-Boc-3-(propan-2-ylidene)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
tert-butyl 3-propan-2-ylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-10(2)11-7-6-8-14(9-11)12(15)16-13(3,4)5/h6-9H2,1-5H3 |
InChI Key |
ZJOPFDTWVQLHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCN(C1)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Significance of Piperidine Scaffolds in Synthetic Chemistry
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in the design and synthesis of pharmaceuticals and other biologically active compounds. nih.govnih.govencyclopedia.pub Its prevalence is attributed to its ability to adopt a stable chair conformation, which can present substituents in well-defined spatial orientations, facilitating specific interactions with biological targets. nih.gov Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the compound's solubility and pharmacokinetic properties.
Piperidine derivatives are integral components in a wide range of therapeutic agents, including treatments for cancer, Alzheimer's disease, as well as analgesics and antipsychotics. encyclopedia.pubhashnode.dev The versatility of the piperidine core allows for extensive functionalization at various positions, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance its efficacy and reduce side effects. nbinno.com The continuous exploration of new piperidine derivatives is therefore a cornerstone of modern drug discovery. nih.gov
Overview of Boc Protection Strategies in Heterocyclic Synthesis
In the multi-step synthesis of complex molecules, particularly those containing multiple reactive sites like heterocyclic amines, the use of protecting groups is a fundamental strategy. quora.com The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness and ease of introduction and removal. wikipedia.orgtotal-synthesis.com
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. jk-sci.comyoutube.com This converts the nucleophilic and basic amine into a non-basic and less reactive carbamate (B1207046), which is stable to a wide range of reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenation. total-synthesis.comnih.gov
A key advantage of the Boc group is its lability under acidic conditions. wikipedia.orgtotal-synthesis.com It can be readily cleaved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the amine. wikipedia.org This orthogonality to other protecting groups, which might be removed under basic or hydrogenolytic conditions, makes the Boc group an invaluable tool in the strategic synthesis of complex heterocyclic molecules like functionalized piperidines. total-synthesis.com
Structural Features and Chemical Relevance of the Propan 2 Ylidene Moiety
The propan-2-ylidene group, also known as the isopropylidene group, is an exocyclic double bond attached to the 3-position of the piperidine (B6355638) ring in the title compound. This structural feature introduces a point of unsaturation, which significantly influences the molecule's reactivity and potential for further chemical transformations.
The synthesis of such an exocyclic alkene is commonly achieved through olefination reactions of the corresponding ketone, in this case, 1-Boc-3-piperidone. organic-chemistry.org The Wittig reaction is a classic and highly effective method for this transformation, involving the reaction of the ketone with a phosphonium (B103445) ylide. masterorganicchemistry.comorganic-chemistry.org
The propan-2-ylidene moiety itself is a versatile functional group. The double bond can undergo a variety of addition reactions, allowing for the introduction of new functional groups at the 3-position of the piperidine ring. It can also be cleaved through ozonolysis or other oxidative methods to regenerate the ketone or form other carbonyl compounds. organic-chemistry.org This reactivity makes the propan-2-ylidene group a useful handle for the elaboration of the piperidine scaffold.
Scope and Academic Context of Research on 1 Boc 3 Propan 2 Ylidene Piperidine
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of this compound highlights two primary disconnection approaches. The most direct strategy involves the formation of the carbon-carbon double bond from a carbonyl precursor, while more complex routes construct the piperidine ring itself from acyclic or other heterocyclic starting materials.
Derivatization from 1-Boc-3-piperidone
The most straightforward and common synthetic route to this compound originates from the commercially available and versatile intermediate, 1-Boc-3-piperidone. chemimpex.com This precursor is a key building block in the synthesis of various piperidine derivatives for pharmaceutical research. chemimpex.com The synthesis involves an olefination reaction to convert the ketone functionality into the desired propan-2-ylidene group.
Two of the most prominent olefination reactions suitable for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
Wittig Reaction: This reaction utilizes a phosphonium ylide, specifically isopropylidenetriphenylphosphorane, which is generated by treating the corresponding phosphonium salt with a strong base. masterorganicchemistry.com The ylide then reacts with 1-Boc-3-piperidone to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. masterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, which can offer advantages in certain synthetic contexts. wikipedia.org The reaction of a suitable phosphonate, such as diethyl isopropylphosphonate, with a base followed by the addition of 1-Boc-3-piperidone would produce this compound. A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed during aqueous workup. wikipedia.org
| Reaction | Key Reagent | Byproduct | Key Advantages |
|---|---|---|---|
| Wittig Reaction | Isopropylidenetriphenylphosphorane | Triphenylphosphine oxide | Widely applicable and well-established. |
| Horner-Wadsworth-Emmons Reaction | Phosphonate-stabilized carbanion | Dialkylphosphate salt | Easy removal of byproduct, often higher E-alkene selectivity. wikipedia.org |
Pyrone and Pyridine (B92270) Precursor Routes
Alternative synthetic pathways to the piperidine core of this compound can begin from heterocyclic precursors such as pyrones and pyridines.
The synthesis of piperidines from pyridine precursors is a well-established method, typically involving the reduction of the aromatic ring. researchgate.net A potential route could start with a suitably substituted 3-hydroxypyridine. google.com The pyridine ring can be reduced via catalytic hydrogenation, often using catalysts like rhodium on carbon, to yield the corresponding piperidine. researchgate.net Following the reduction, the nitrogen atom would be protected with a Boc group, and the hydroxyl group would be oxidized to a ketone, yielding 1-Boc-3-piperidone, which can then be converted to the final product as described above. google.comgoogle.com
Classical and Modern Approaches to Piperidine Ring Formation
The construction of the piperidine ring itself is a central focus of synthetic organic chemistry due to its prevalence in pharmaceuticals and natural products. nih.govnih.gov Various classical and modern methods can be employed to build the substituted piperidine core of the target molecule.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of amines, including cyclic amines like piperidine. chim.itresearchgate.net The double reductive amination of a dicarbonyl compound is a particularly efficient strategy for constructing the piperidine skeleton in a single step. chim.it This process involves the reaction of a 1,5-dicarbonyl compound with an amine, leading to a cascade of imine formation and reduction steps to yield the piperidine ring. chim.it
A related approach is the reductive transamination of pyridinium (B92312) salts, which can provide access to N-aryl piperidines through a rhodium-catalyzed process. nih.govacs.org This reaction proceeds through the formation of a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an exogenous amine. nih.govacs.org
Cyclization Reactions and Annulation Pathways
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. nih.gov For the formation of the piperidine ring, these methods typically involve the formation of one or two bonds from an acyclic precursor. Electrophilic cyclization and aza-Michael reactions are common strategies. nih.gov
Annulation reactions, which involve the formation of a new ring onto an existing structure, also provide efficient routes to piperidines. rsc.org For instance, [4+2] annulation reactions of imines with allenes, catalyzed by phosphines, can furnish highly functionalized piperidine derivatives. researchgate.net These reactions offer a convergent approach to complex piperidine structures.
| Strategy | General Description | Key Features |
|---|---|---|
| Reductive Amination | Reaction of a 1,5-dicarbonyl compound with an amine. chim.it | Often a one-pot reaction, efficient for ring formation. chim.it |
| Intramolecular Cyclization | Ring closure of an acyclic precursor containing both the nitrogen and a reactive moiety. nih.gov | Versatile, with many variants like aza-Michael and electrophilic cyclizations. nih.gov |
| [4+2] Annulation | Cycloaddition reaction between a four-atom and a two-atom component. researchgate.net | Convergent, allows for the rapid construction of complex piperidines. researchgate.net |
Radical Cyclization Methodologies
Modern synthetic methods increasingly employ radical reactions for the construction of cyclic systems. Radical cyclization offers a powerful means to form piperidine rings, often under mild conditions and with high regioselectivity. nih.govrsc.org These reactions typically involve the generation of a radical on an acyclic precursor, which then undergoes an intramolecular addition to an unsaturated bond to form the six-membered ring. nih.govnih.gov
For example, photoredox catalysis can be used to generate aryl radicals from aryl halides, which then undergo cyclization to form spirocyclic piperidines. nih.gov Another approach involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds to prepare polysubstituted piperidines. rsc.org The choice of radical initiator and reaction conditions can influence the diastereoselectivity of the cyclization. nih.govacs.org
An in-depth analysis of the synthetic routes toward this compound reveals a reliance on classical and modern organic chemistry methodologies. The construction of this specific substituted piperidine hinges on the strategic introduction of the exocyclic double bond and the management of the piperidine nitrogen's reactivity through Boc-protection. This article delves into the key synthetic strategies employed for its preparation.
Mechanistic Investigations and Computational Studies
Mechanistic Insights into Synthesis Pathways Involving 1-Boc-3-(propan-2-ylidene)piperidine
The formation of this compound typically proceeds from its precursor, 1-Boc-3-piperidone. The key transformation is the conversion of the ketone functional group to an isopropylidene moiety. This is commonly achieved through olefination reactions, with the Wittig reaction and its variants being prominent examples.
The synthesis of this compound from 1-Boc-3-piperidone via a Wittig-type reaction involves a well-established mechanistic pathway. The reaction commences with the deprotonation of a phosphonium (B103445) salt, such as isopropyltriphenylphosphonium (B8661593) bromide, by a strong base to form a phosphorus ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-Boc-3-piperidone. This nucleophilic addition leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane yields the desired alkene, this compound, and a phosphine (B1218219) oxide byproduct.
Alternative pathways to substituted piperidines can involve palladium-catalyzed carboamination reactions or intramolecular cyclization of amino-aldehydes. mdpi.comnih.gov However, for the specific transformation of a ketone to an exocyclic alkene, olefination reactions remain the most direct and mechanistically studied route.
In the context of the Wittig reaction for the synthesis of this compound, the choice of base is crucial for the efficient generation of the phosphorus ylide. Common bases include organolithium reagents like n-butyllithium or strong non-nucleophilic bases such as sodium hydride. The solvent also plays a significant role, with ethereal solvents like diethyl ether or tetrahydrofuran (B95107) being commonly employed to solvate the intermediates.
For broader synthetic strategies involving N-Boc-piperidines, palladium catalysts are instrumental. researchgate.net For instance, palladium-catalyzed carboamination reactions can be used to construct the piperidine (B6355638) ring itself. nih.gov In such cases, the palladium catalyst, in conjunction with specific ligands, facilitates the key carbon-nitrogen and carbon-carbon bond-forming steps. The choice of ligand can influence the selectivity of these reactions. researchgate.net
The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen plays a critical role in modulating the reactivity of the molecule. It deactivates the nitrogen, preventing it from interfering with the desired reactions at other positions of the ring. The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). rsc.orggoogle.com
Kinetic and Thermodynamic Aspects of Transformations
The conformational flexibility of the piperidine ring and the bulky Boc group can also impact the kinetics of reactions. The interconversion between different chair and boat conformations of the piperidine ring can influence the accessibility of the reactive sites. researchgate.net The rotation around the C-N bond of the carbamate (B1207046) group is a known dynamic process in Boc-protected piperidines, which can also affect the reactivity. researchgate.net
Theoretical Chemistry and Computational Modeling
Computational modeling, particularly Density Functional Theory (DFT), provides valuable insights into the structure, reactivity, and mechanistic details of molecules like this compound.
DFT calculations can be employed to model the geometric and electronic structure of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, DFT can be used to calculate the energies of reactants, intermediates, transition states, and products for the synthesis of this compound. This allows for the mapping of the reaction energy profile, providing a deeper understanding of the reaction mechanism and the factors that control its rate and selectivity. nih.gov
For example, DFT calculations on related N-Boc-piperidone derivatives have been used to understand their conformational preferences and the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These calculations can help in predicting the reactivity of the molecule towards various reagents.
| Computational Method | Basis Set | Application |
| B3LYP | 6-31G(d) | Geometry optimization, Frequency analysis |
| M06-2X | 6-31G(d) | More accurate energy calculations |
This table represents common DFT methods and basis sets that can be applied to study compounds like this compound.
The piperidine ring in this compound is not planar and can adopt several conformations, with the chair conformation generally being the most stable. The presence of the bulky Boc group and the exocyclic double bond can influence the conformational equilibrium.
Computational methods can be used to perform a systematic conformational search to identify the low-energy conformations of the molecule. By calculating the relative energies of these conformers, an energy landscape can be constructed. This landscape provides a map of the conformational space of the molecule, highlighting the most stable conformations and the energy barriers for interconversion between them. nih.gov
The position of the Boc group (axial vs. equatorial) and the orientation of the tert-butyl group can significantly impact the stability of the different conformers. researchgate.netnih.gov Understanding the preferred conformation is crucial as it dictates the spatial arrangement of the atoms and, consequently, the molecule's reactivity and interactions with other molecules.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Chair 1 (Boc equatorial) | 0.00 | C2-N1-C6-C5: -55.2 |
| Chair 2 (Boc axial) | > 5.0 | C2-N1-C6-C5: 53.8 |
| Twist-Boat | ~ 5-7 | Varies |
This table provides a hypothetical example of the kind of data that can be obtained from a conformational analysis of a substituted piperidine.
Transition State Analysis and Reaction Energetics
Detailed mechanistic investigations employing computational methods, specifically concerning the transition state analysis and reaction energetics of "this compound," are not extensively available in publicly accessible scientific literature. While computational studies, such as those using Density Functional Theory (DFT), are common for elucidating reaction mechanisms, transition states, and energetic barriers in organic chemistry, specific data for this particular compound remains unpublished. mdpi.comresearchgate.netmdpi.com
In analogous chemical systems, such as the hydrogenation of unsaturated nitrogen-containing heterocycles, DFT calculations have been successfully used to model reaction pathways. researchgate.net For example, the hydrodenitrogenation of pyridine (B92270) to piperidine has been computationally investigated, revealing adsorption energies and stepwise hydrogenation pathways on catalyst surfaces. researchgate.net These studies provide a framework for how the energetics of reactions involving the piperidine ring system can be analyzed.
Furthermore, computational studies on cycloaddition reactions, a potential reaction pathway for the exocyclic double bond in "this compound," often involve locating transition state structures and calculating activation energies to predict reaction feasibility and selectivity. mdpi.commdpi.comnih.gov The energetics of such reactions are influenced by both steric and electronic factors of the reactants. escholarship.org
For reactions like hydroboration-oxidation, the mechanism involves a concerted syn-addition, and the transition state features a four-membered ring-like structure. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of this reaction is dictated by the relative stability of the partial charges in the transition state. masterorganicchemistry.com While no specific data exists for "this compound," it is plausible that similar principles would govern its reactivity.
Without dedicated computational studies on "this compound," any discussion on its transition state analysis and reaction energetics would be purely speculative. The generation of accurate data tables for activation energies, transition state geometries, and reaction enthalpies would necessitate novel theoretical investigations.
Advanced Characterization Techniques and Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.
¹H NMR and ¹³C NMR
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide initial and crucial insights into the molecular structure of 1-Boc-3-(propan-2-ylidene)piperidine.
¹H NMR: The ¹H NMR spectrum of this compound would be expected to display distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group of the Boc protecting group would exhibit a characteristic singlet in the upfield region (around 1.4 ppm) integrating to nine protons. The protons on the piperidine (B6355638) ring would appear as a series of multiplets in the range of 1.5 to 3.5 ppm. The chemical shifts and coupling patterns of these protons would be influenced by their proximity to the nitrogen atom, the Boc group, and the propan-2-ylidene substituent. The methyl protons of the propan-2-ylidene group would likely appear as two distinct singlets or a set of closely spaced signals, reflecting their geometric relationship (E/Z isomerism) with respect to the double bond.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected signals would include those for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the Boc group (around 28 ppm). The carbons of the piperidine ring would resonate in the range of 20-60 ppm. The sp² hybridized carbons of the propan-2-ylidene double bond would be observed further downfield, with the quaternary carbon appearing at a higher chemical shift than the carbon of the C=C double bond. The methyl carbons of the propan-2-ylidene group would also be identifiable in the aliphatic region of the spectrum.
A representative, though hypothetical, data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values may vary depending on the solvent and other acquisition parameters.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28.5 |
| Boc (C(CH₃)₃) | ~80.0 | |
| Boc (C=O) | ~155.0 | |
| Piperidine CH₂ | ~1.5-1.8 (m) | ~25-35 |
| Piperidine CH₂ | ~2.2-2.5 (m) | ~40-50 |
| Piperidine CH₂-N | ~3.2-3.5 (m) | ~45-55 |
| Piperidine CH-C= | ~2.8-3.1 (m) | ~35-45 |
| C=C(CH₃)₂ | ~1.7 (s, 3H), ~1.8 (s, 3H) | ~20-25 |
| C=C(CH₃)₂ | ~120-130 | |
| C=C(CH₃)₂ | ~130-140 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the piperidine ring, confirming the adjacencies of the methylene (B1212753) and methine protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of each proton signal to its attached carbon atom, for instance, linking the piperidine proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC correlations would be expected from the protons of the Boc group to the carbonyl carbon and the quaternary carbon of the Boc group. Correlations from the piperidine protons to the carbons of the propan-2-ylidene group would firmly establish the position of this substituent on the piperidine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and offering insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C₁₄H₂₅NO₂). The experimentally measured mass would be compared to the calculated theoretical mass, with a very small mass error providing strong evidence for the compound's identity.
Expected HRMS Data:
Molecular Formula: C₁₄H₂₅NO₂
Calculated Monoisotopic Mass: 239.1885
Expected Ion (e.g., [M+H]⁺): 240.1958
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC)
The assessment of purity and the separation of "this compound" from reaction mixtures and potential impurities are critical steps in its synthesis and characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. While specific application notes for "this compound" are not extensively detailed in publicly available literature, methodologies developed for structurally similar piperidine derivatives provide a strong foundation for establishing effective analytical protocols.
The strategic selection of the chromatographic method and its associated parameters, such as the stationary phase, mobile phase composition, and detector type, is crucial for achieving optimal separation and accurate quantification. For instance, the polarity and volatility of the analyte, as well as the presence of chiral centers or functional groups, will dictate the most suitable approach.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of organic compounds. For piperidine derivatives, reversed-phase HPLC using a C18 column is a common starting point, offering good separation based on hydrophobicity. In cases where stereoisomers are present, chiral HPLC is indispensable.
A study on the related compound, 3-aminopiperidine, utilized a pre-column derivatization with benzoyl chloride to form benzoyl-3-aminopiperidine, which was then analyzed by HPLC-UV. epa.gov This approach enhances the detectability of the compound and allows for both qualitative and quantitative analysis using a standard C18 column, while a chiral column is employed for determining the enantiomeric excess. epa.gov
For the chiral separation of the closely related saturated analogue, (S)-1-Boc-3-hydroxypiperidine, a normal-phase isocratic HPLC method has been developed. researchgate.net This method is effective in quantifying the (R)-isomer impurity. researchgate.net The specific conditions for this separation are detailed in the table below.
Table 1: HPLC Conditions for Chiral Separation of a Related Piperidine Derivative
| Parameter | Condition |
|---|---|
| Compound | (S)-1-Boc-3-hydroxypiperidine |
| Column | Chiralpak-IC3 (250 x 4.6 mm, 3µm) |
| Mobile Phase | Isocratic |
| Detector | Not Specified in Abstract |
| Purpose | Quantification of (R)-isomer impurity |
This table is based on data from a study on (S)-1-Boc-3-hydroxypiperidine and serves as an illustrative example. researchgate.net
Another study focusing on piperidine analysis in a pharmaceutical product employed reversed-phase HPLC with pre-column derivatization using 4-toluene sulfonyl chloride. researchgate.net This method demonstrates good sensitivity and accuracy for the quantification of piperidine. researchgate.net
Table 2: RP-HPLC Conditions for Piperidine Analysis
| Parameter | Condition |
|---|---|
| Column | Inertsil C18 (250 x 4.6 mm I.D.) |
| Mobile Phase | Water with 0.1% phosphoric acid (A) and acetonitrile (B52724) (B) (32:68, V:V) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV |
| Linearity Range | 0.44-53.33 μg/mL |
| Limit of Detection | 0.15 μg/mL |
| Limit of Quantitation | 0.44 μg/mL |
This table is based on data from a study on the analysis of piperidine in Artane and is provided as a relevant example of piperidine analysis. researchgate.net
Gas Chromatography (GC)
Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds. Given the likely volatility of "this compound", GC represents a viable method for its purity assessment and separation. The choice of the GC column's stationary phase is critical for achieving the desired separation.
In the synthesis of (S)-1-Boc-3-hydroxypiperidine, gas chromatography was utilized to monitor the progress of the reaction, indicating its utility in analyzing Boc-protected piperidine structures. researchgate.net While the specific conditions were not detailed in the provided abstract, it highlights the applicability of GC in this chemical space. researchgate.net
A detailed GC method was developed for the estimation of 3-aminopiperidine content in a pharmaceutical product without the need for derivatization. This method is noted for its simplicity, selectivity, and high sensitivity.
Table 3: GC Conditions for the Analysis of a Piperidine Derivative
| Parameter | Condition |
|---|---|
| Compound | 3-Aminopiperidine |
| Column | Diphenyl dimethyl polysiloxane stationary phase (30 m length, 0.53 mm internal diameter & 5.0 μm thickness) |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 240 °C |
| Column Oven Program | Start at 200 °C, hold for 2 min, then ramp at 20 °C/min up to a final temperature held for 11 min |
| Injection Mode | Direct Injection |
This table is based on data from a study on the analysis of 3-aminopiperidine and is presented as a practical example of GC methodology for a related compound.
The selection between HPLC and GC for the analysis of "this compound" would depend on the specific analytical challenge. HPLC would be the method of choice for non-volatile impurities or for preparative separation, while GC would be advantageous for routine purity checks of the volatile final product.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Routes
The conventional synthesis of 1-Boc-3-(propan-2-ylidene)piperidine typically involves the Wittig or Horner-Wadsworth-Emmons reaction of 1-Boc-3-piperidone. wikipedia.orgwikipedia.orgorganic-chemistry.org While effective, these methods often generate stoichiometric amounts of phosphine (B1218219) oxide or phosphate (B84403) byproducts, which can complicate purification and present environmental concerns. beyondbenign.org Future research is increasingly focused on developing more sustainable and greener alternatives.
Another avenue for greener synthesis is the development of alternative olefination methods that avoid phosphorus-based reagents altogether. Research into transition-metal-catalyzed olefination reactions could provide more atom-economical routes to this compound. Furthermore, recent advancements in biocatalysis may offer enzymatic routes for the synthesis of this and related compounds, providing highly selective and environmentally benign processes. news-medical.net
Table 1: Comparison of Traditional and Greener Wittig Reaction Conditions
| Parameter | Traditional Wittig Reaction | Greener Wittig Reaction |
| Solvent | Often hazardous (e.g., THF, Dichloromethane) beyondbenign.orgtotal-synthesis.com | Solvent-free or water scribd.com |
| Base | Strong bases (e.g., n-BuLi, NaH) total-synthesis.commasterorganicchemistry.com | Milder bases (e.g., K3PO4, NaOH) |
| Byproduct | Stoichiometric triphenylphosphine (B44618) oxide beyondbenign.org | Stoichiometric triphenylphosphine oxide (recycling is an option) |
| Energy | Often requires heating or cooling total-synthesis.com | Can often be performed at room temperature |
Exploration of Novel Reactivity Patterns and Transformations
The exocyclic enamine functionality of this compound is a key feature for exploring novel reactivity patterns. A significant area of emerging research is the catalytic asymmetric hydrogenation of such exocyclic enamines to introduce chirality at the 3-position of the piperidine (B6355638) ring. dicp.ac.cndicp.ac.cnrsc.org This transformation is of high interest as it provides access to enantiomerically enriched piperidine derivatives, which are valuable building blocks in pharmaceutical synthesis. thieme-connect.comthieme-connect.com Iridium and rhodium-based catalysts have shown promise in achieving high enantioselectivities in the hydrogenation of related exocyclic enamines. dicp.ac.cnnih.gov
Beyond hydrogenation, the double bond of this compound is amenable to a variety of other transformations. Future research will likely focus on exploring reactions such as hydroformylation, hydroamination, and cycloaddition reactions to introduce further complexity and functionality to the piperidine scaffold. The development of new catalytic systems for these transformations will be crucial for expanding the synthetic utility of this intermediate.
Moreover, the enamine can act as a nucleophile in various carbon-carbon bond-forming reactions. Investigating its reactivity with a broader range of electrophiles will undoubtedly uncover new synthetic pathways. The strategic placement of the propan-2-ylidene group also invites research into intramolecular reactions, potentially leading to the formation of novel bicyclic or spirocyclic structures.
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of piperidine derivatives is increasingly being adapted to flow chemistry and automated synthesis platforms to improve efficiency, safety, and scalability. beilstein-journals.orgpatsnap.compatsnap.com The continuous nature of flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. rsc.org For the synthesis of this compound, a flow process could involve the in-line generation of the ylide followed by its immediate reaction with 1-Boc-3-piperidone, minimizing the handling of hazardous reagents.
Furthermore, the integration of the synthesis of this compound into automated platforms can facilitate the rapid generation of libraries of derivatives for high-throughput screening in drug discovery. nih.govuniroma1.itresearchgate.net By coupling the synthesis of the core scaffold with subsequent automated diversification reactions, a wide range of analogs can be prepared with minimal manual intervention. This approach is particularly valuable for exploring the structure-activity relationships of piperidine-based compounds.
Table 2: Advantages of Flow Chemistry for Piperidine Synthesis
| Feature | Advantage |
| Precise Control | Improved reaction selectivity and yield. rsc.org |
| Enhanced Safety | Smaller reaction volumes and better heat dissipation. |
| Scalability | Easier to scale up production compared to batch processes. beilstein-journals.org |
| Automation | Enables high-throughput synthesis of compound libraries. nih.govresearchgate.net |
Design and Synthesis of Advanced Derivatives for Material Science Applications
While piperidine derivatives are primarily known for their applications in pharmaceuticals, there is growing interest in their use in material science. The rigid, saturated ring system of piperidine can be incorporated into polymer backbones to create materials with unique thermal and mechanical properties. researchcommons.orgresearchcommons.orgepo.org Future research could explore the polymerization of derivatives of this compound to create novel polymers. The propan-2-ylidene group could be further functionalized to allow for different types of polymerization reactions.
Another emerging area is the development of piperidine-based fluorescent materials. researchgate.net By attaching fluorophores to the piperidine scaffold, it is possible to create new dyes and sensors. The specific substitution pattern on the piperidine ring can be used to tune the photophysical properties of these materials. Derivatives of this compound could serve as platforms for the synthesis of novel fluorescent probes with applications in bioimaging and sensing.
Application in Chemical Biology Tools and Probes (excluding clinical aspects)
The piperidine scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. thieme-connect.comnih.gov This makes it an attractive starting point for the design of chemical biology tools and probes to investigate biological processes. By functionalizing this compound with reporter groups such as fluorophores or affinity tags, researchers can create molecular probes to study the interactions of piperidine-containing molecules with their biological targets. rsc.orgresearchgate.net
The synthesis of focused libraries of piperidine derivatives, enabled by automated synthesis platforms, can be used to screen for compounds with specific biological activities. nih.gov This approach can lead to the discovery of new chemical probes for studying enzymes, receptors, and ion channels. The versatility of the this compound scaffold allows for the introduction of a wide range of chemical diversity, making it a valuable tool for chemical biology research. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Boc-3-(propan-2-ylidene)piperidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via alkylation or coupling reactions. For example, Example 304 in a patent application used 1-Boc-3-(aminomethyl)piperidine as a precursor under anhydrous conditions with tetrahydrofuran (THF) as a solvent . Reaction temperature (-78°C to room temperature) and stoichiometric ratios of reagents (e.g., sec-BuLi) are critical for minimizing side reactions like carbamate addition . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
- Key Parameters : Monitor reaction progress using TLC or LC-MS. Yield optimization requires precise control of temperature and inert atmosphere.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of H/C NMR to verify the Boc group (tert-butyl signals at δ ~1.4 ppm) and the propan-2-ylidene moiety (olefinic protons at δ ~5.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ = 453.2 observed in Example 304) . X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) provides definitive stereochemical assignment .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in asymmetric synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states in enantioselective deprotonation. For instance, studies on N-Boc-piperidine derivatives revealed that pro-S hydrogen abstraction is thermodynamically favored despite lower acidity, with activation energies ~10 kcal/mol higher than analogous pyrrolidine systems . Software like Gaussian or ORCA can simulate intermediates, while ADMET Predictor™ evaluates pharmacokinetic properties (e.g., CYP inhibition risks) .
Q. How can crystallographic data resolve contradictions in stereochemical assignments for derivatives of this compound?
- Methodological Answer : SHELXTL (Bruker AXS) or OLEX2 can refine crystallographic data to resolve ambiguities. For example, ORTEP-3 visualizes thermal ellipsoids to confirm the propan-2-ylidene geometry . If experimental data conflicts with computational predictions (e.g., unexpected diastereomer ratios), re-examining hydrogen-bonding networks or solvent effects in the crystal lattice may explain discrepancies .
Q. What strategies mitigate challenges in synthesizing and characterizing labile derivatives (e.g., tosyloxy or fluorophenyl analogs)?
- Methodological Answer : Use low-temperature lithiation (-78°C) to stabilize intermediates, as demonstrated in the deprotonation of N-Boc-4-tosyloxypiperidine . For air-sensitive derivatives, employ Schlenk techniques and characterize via in-situ IR spectroscopy. LC-MS with electrospray ionization (ESI) detects degradation products during stability studies .
Data Analysis and Mechanistic Insights
Q. How do steric and electronic effects of the Boc group influence reaction pathways in piperidine derivatives?
- Methodological Answer : The Boc group acts as both a protecting group and a steric shield. Comparative studies show that bulky tert-butyl substituents slow down nucleophilic attacks at the piperidine nitrogen, favoring regioselective alkylation at the 3-position . Hammett plots or Fukui indices (derived from DFT) quantify electronic effects on reaction kinetics .
Q. What analytical workflows are recommended for reconciling conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Combine QSAR models (e.g., using Partial Least Squares regression) with experimental IC values to identify outliers. For example, if a derivative shows unexpected CYP3A4 inhibition, re-evaluate its logP (XLogP3 ~1.9) and hydrogen-bonding capacity (TPSA ~46.6 Ų) using ADMET Predictor™ . Cross-validate with orthogonal assays (e.g., SPR or ITC) to confirm binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
